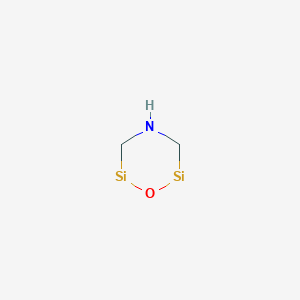
COUMARIN, 4-(p-HYDROXYPHENYL)-3-(p-METHOXYPHENYL)-, ACETATE (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
COUMARIN, 4-(p-HYDROXYPHENYL)-3-(p-METHOXYPHENYL)-, ACETATE (ester) is a synthetic organic compound that belongs to the coumarin family Coumarins are a class of compounds known for their diverse biological activities and are widely used in pharmaceuticals, cosmetics, and as flavoring agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of COUMARIN, 4-(p-HYDROXYPHENYL)-3-(p-METHOXYPHENYL)-, ACETATE (ester) typically involves the condensation of appropriate phenolic compounds with coumarin derivatives. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the esterification process. For instance, the reaction between 4-hydroxyphenylacetic acid and 3-methoxyphenylacetic acid in the presence of acetic anhydride and a catalytic amount of sulfuric acid can yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
COUMARIN, 4-(p-HYDROXYPHENYL)-3-(p-METHOXYPHENYL)-, ACETATE (ester) can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The methoxyphenyl group can be reduced to form phenolic derivatives.
Substitution: The acetate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alcohols and amines can be used under acidic or basic conditions to achieve substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Phenolic derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
COUMARIN, 4-(p-HYDROXYPHENYL)-3-(p-METHOXYPHENYL)-, ACETATE (ester) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the formulation of cosmetics, fragrances, and flavoring agents due to its pleasant aroma and stability.
作用機序
The mechanism of action of COUMARIN, 4-(p-HYDROXYPHENYL)-3-(p-METHOXYPHENYL)-, ACETATE (ester) involves its interaction with various molecular targets and pathways. The hydroxyphenyl and methoxyphenyl groups can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it may interact with cellular receptors to modulate inflammatory responses.
類似化合物との比較
Similar Compounds
Coumarin: A parent compound with similar structural features but lacking the hydroxyphenyl and methoxyphenyl groups.
4-Hydroxycoumarin: Contains a hydroxy group at the 4-position, similar to the hydroxyphenyl group in the target compound.
3-Methoxycoumarin: Contains a methoxy group at the 3-position, similar to the methoxyphenyl group in the target compound.
Uniqueness
COUMARIN, 4-(p-HYDROXYPHENYL)-3-(p-METHOXYPHENYL)-, ACETATE (ester) is unique due to the presence of both hydroxyphenyl and methoxyphenyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
1508-91-4 |
|---|---|
分子式 |
C24H18O5 |
分子量 |
386.4 g/mol |
IUPAC名 |
[4-[3-(4-methoxyphenyl)-2-oxochromen-4-yl]phenyl] acetate |
InChI |
InChI=1S/C24H18O5/c1-15(25)28-19-13-9-16(10-14-19)22-20-5-3-4-6-21(20)29-24(26)23(22)17-7-11-18(27-2)12-8-17/h3-14H,1-2H3 |
InChIキー |
QUOCSPPSOHSIHL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)C2=C(C(=O)OC3=CC=CC=C32)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,5-Dioxaspiro[5.11]heptadecane](/img/structure/B14759466.png)

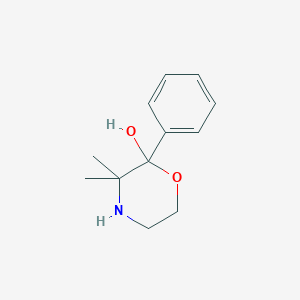
![1-[(2R,3R,4S,5R)-5-allyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759474.png)
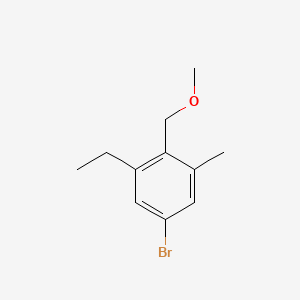
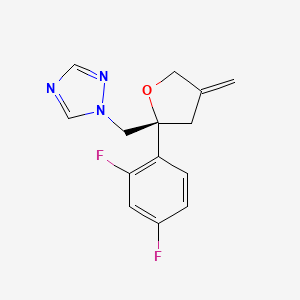
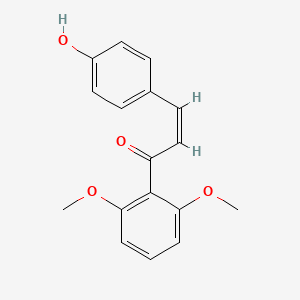

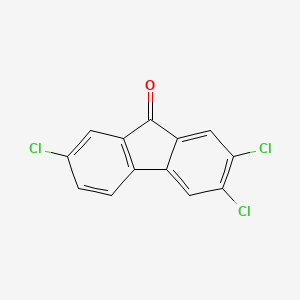
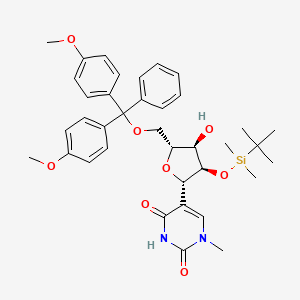
![Benzofuro[2,3-f]quinoline](/img/structure/B14759515.png)
